5-Ethenyl-2-methyl-1-(prop-2-en-1-yl)pyridin-1-ium bromide
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Overview
Description
5-Ethenyl-2-methyl-1-(prop-2-en-1-yl)pyridin-1-ium bromide is a heterocyclic organic compound It is characterized by a pyridinium ring substituted with ethenyl, methyl, and prop-2-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2-methyl-1-(prop-2-en-1-yl)pyridin-1-ium bromide typically involves the alkylation of 2-methylpyridine with appropriate alkyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to neutralize the generated acid and drive the reaction to completion. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-2-methyl-1-(prop-2-en-1-yl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous medium or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
5-Ethenyl-2-methyl-1-(prop-2-en-1-yl)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Ethenyl-2-methyl-1-(prop-2-en-1-yl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone
Uniqueness
5-Ethenyl-2-methyl-1-(prop-2-en-1-yl)pyridin-1-ium bromide is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
54676-00-5 |
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Molecular Formula |
C11H14BrN |
Molecular Weight |
240.14 g/mol |
IUPAC Name |
5-ethenyl-2-methyl-1-prop-2-enylpyridin-1-ium;bromide |
InChI |
InChI=1S/C11H14N.BrH/c1-4-8-12-9-11(5-2)7-6-10(12)3;/h4-7,9H,1-2,8H2,3H3;1H/q+1;/p-1 |
InChI Key |
UMBQFFNAMXHYHA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C=C(C=C1)C=C)CC=C.[Br-] |
Origin of Product |
United States |
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